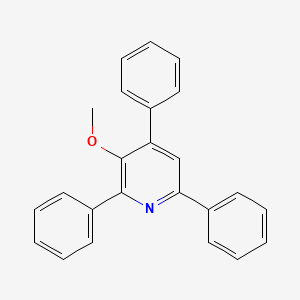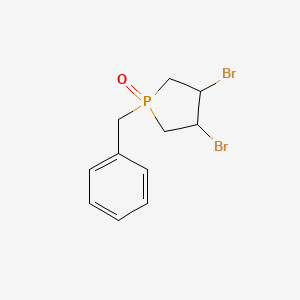
1-Benzyl-3,4-dibromophospholane 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3,4-dibromophospholane 1-oxide is an organophosphorus compound characterized by the presence of a benzyl group attached to a phospholane ring, which is further substituted with two bromine atoms and an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3,4-dibromophospholane 1-oxide typically involves the reaction of a phospholane derivative with brominating agents. One common method includes the bromination of 1-benzylphospholane using bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the 3 and 4 positions of the phospholane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3,4-dibromophospholane 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the dibromo substituents to less reactive groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized phospholane derivatives.
Scientific Research Applications
1-Benzyl-3,4-dibromophospholane 1-oxide has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of complex organophosphorus compounds and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphorus-containing molecules.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-Benzyl-3,4-dibromophospholane 1-oxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms and the phospholane ring play crucial roles in binding to active sites, leading to inhibition or modulation of biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Benzyl-3,4-dichlorophospholane 1-oxide
- 1-Benzyl-3,4-difluorophospholane 1-oxide
- 1-Benzyl-3,4-diiodophospholane 1-oxide
Comparison: 1-Benzyl-3,4-dibromophospholane 1-oxide is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, leading to different steric and electronic effects that influence the compound’s behavior in chemical reactions and biological interactions.
Properties
CAS No. |
38864-48-1 |
|---|---|
Molecular Formula |
C11H13Br2OP |
Molecular Weight |
352.00 g/mol |
IUPAC Name |
1-benzyl-3,4-dibromo-1λ5-phospholane 1-oxide |
InChI |
InChI=1S/C11H13Br2OP/c12-10-7-15(14,8-11(10)13)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI Key |
OIPWRABSXKJOEW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CP1(=O)CC2=CC=CC=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]-](/img/structure/B14675693.png)
![1,3-Dimethyl-2-(naphtho[2,1-b]furan-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14675698.png)
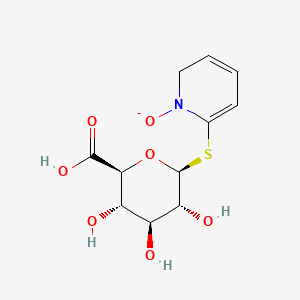
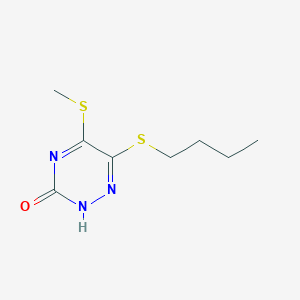
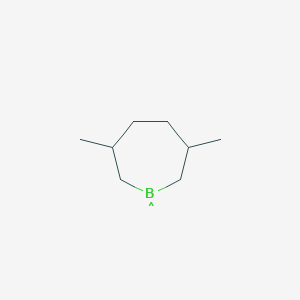
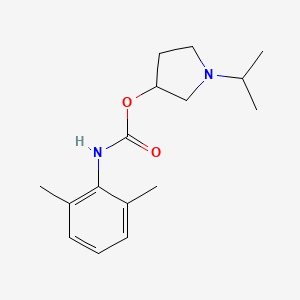

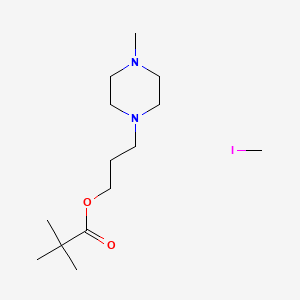

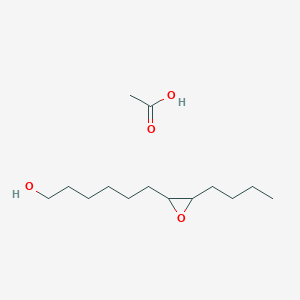
![1H-Acenaphtho[3,4-D]imidazole](/img/structure/B14675758.png)
![6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14675765.png)
